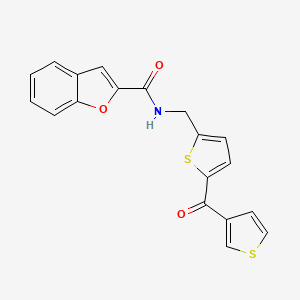

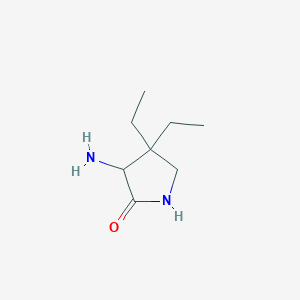

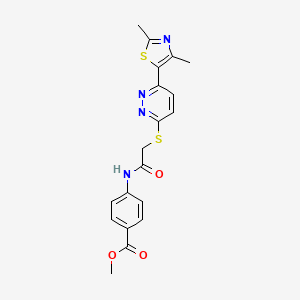

![molecular formula C13H16N6O2 B2844685 3,7,9-Trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898440-24-9](/img/structure/B2844685.png)

3,7,9-Trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,7,9-Trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, also known as caffeine, is a naturally occurring stimulant that is found in many plants, including coffee, tea, and cocoa. It is widely used by humans for its stimulating effects on the central nervous system, including increased alertness, improved cognitive function, and reduced fatigue.

科学的研究の応用

Synthesis and Antiviral Activity

The synthesis of related triazine nucleosides and nucleotides demonstrates the chemical versatility of triazine derivatives. For instance, the synthesis of 2-aminoimidazo[1,2-a]-s-triazin-4-one and its analogues reveals their moderate antiviral activity against rhinoviruses at non-toxic dosage levels, highlighting their potential in antiviral research (Kim et al., 1978).

Antitumor and Vascular Relaxing Effects

The development of purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines showcases the exploration of triazine derivatives for their biological activities, including antitumor properties and vascular relaxing effects. Such studies provide insight into the therapeutic potential of these compounds (Ueda et al., 1987).

Anticancer, Anti-HIV-1, and Antimicrobial Activity

The synthesis and evaluation of tricyclic triazino and triazolo[4,3-e]purine derivatives for their anticancer, anti-HIV-1, and antimicrobial activities demonstrate the broad spectrum of potential therapeutic applications of triazine derivatives. Some compounds exhibited significant activity against melanoma, lung cancer, and breast cancer cell lines, along with moderate anti-HIV-1 activity (Ashour et al., 2012).

Novel Synthesis Approaches

Innovative synthesis methods for triazine derivatives, such as the use of ionic liquids and microwave irradiation, offer greener and more efficient protocols for producing compounds with potential medicinal applications. This approach highlights the importance of sustainable chemistry in the development of new pharmaceuticals (Mallakpour & Rafiee, 2007).

Isosteric Replacements and Drug Discovery

The use of triazine-based analogues as isosteric replacements for purine in drug discovery underscores the strategic importance of these compounds in medicinal chemistry. By modifying natural purines with triazine rings, researchers can develop new compounds with enhanced therapeutic potential, targeting various kinases, phosphodiesterases, and receptors (Lim & Dolzhenko, 2014).

特性

IUPAC Name |

3,7,9-trimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O2/c1-5-6-19-12-14-10-9(18(12)7-8(2)15-19)11(20)17(4)13(21)16(10)3/h5H,1,6-7H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXGUTILWMLFPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16609983 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

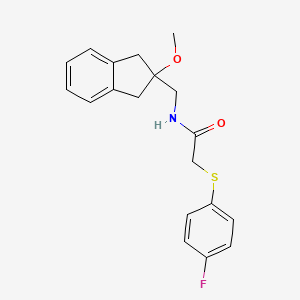

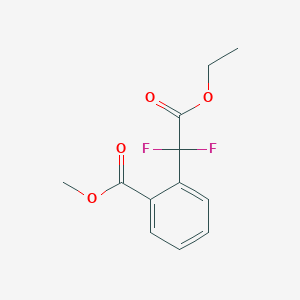

![1-(4-Fluorophenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2844606.png)

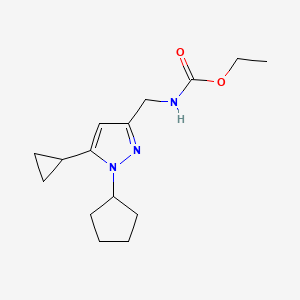

![N-[3-[2-(furan-2-carbonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2844616.png)

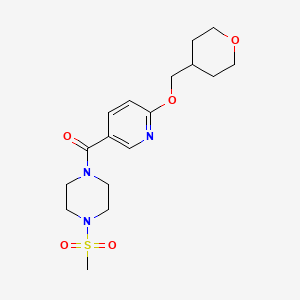

![[1-[(4-Methylphenyl)methyl]triazol-4-yl]methanamine;hydrochloride](/img/structure/B2844617.png)